An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1-methylpiperazine
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-1-methylpiperazine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Ethyl-1-methylpiperazine (CAS No: 4791-32-6)[1][2]. As a substituted piperazine, this compound is of significant interest to researchers in medicinal chemistry and drug development, where the piperazine ring serves as a common scaffold. This document synthesizes available data to offer field-proven insights into its structural characteristics, reactivity, and the methodologies required for its accurate characterization. Protocols are presented not merely as steps, but with a rationale grounded in chemical principles to ensure robust and reproducible outcomes.
Introduction: The Piperazine Scaffold in Modern Chemistry
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals, including antipsychotics, antihistamines, and antivirals. Its prevalence is due to its unique structural and physicochemical properties: the two nitrogen atoms provide sites for substitution to modulate potency and pharmacokinetic profiles, and their basicity allows for the formation of water-soluble salts.
2-Ethyl-1-methylpiperazine is a chiral derivative, with substitution at both nitrogen (N1) and carbon (C2) positions. This specific substitution pattern offers a nuanced tool for drug designers. The N1-methyl group influences the basicity and lipophilicity, while the C2-ethyl group introduces a stereocenter, allowing for the exploration of stereospecific interactions with biological targets. This guide delves into the core chemical attributes of this molecule, providing a foundational resource for its application in research and development.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 2-Ethyl-1-methylpiperazine, these properties are derived from its chemical formula, C7H16N2, and its unique substitution pattern[1][2].
Structural Identification and Stereochemistry
The IUPAC name for this compound is 2-ethyl-1-methylpiperazine[1]. The presence of a substituent on the C2 carbon creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-2-Ethyl-1-methylpiperazine and (S)-2-Ethyl-1-methylpiperazine. This stereochemistry is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.
Caption: Chemical structure of 2-Ethyl-1-methylpiperazine with the chiral center at C2 marked.
Core Physicochemical Data
The following table summarizes key computed and experimental properties, which are essential for predicting the compound's behavior, such as solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |
| Molecular Weight | 128.22 g/mol | PubChem[1][2] |
| CAS Number | 4791-32-6 (unspecified stereochemistry) | PubChem[1][2] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | PubChem[1][2] |
| XLogP3 (Lipophilicity) | 0.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |
| Rotatable Bond Count | 1 | ECHEMI[2] |
| Predicted pKa | 9.31 ± 0.40 | Guidechem[3] |
| Predicted Vapor Pressure | 2.0 ± 0.3 mmHg at 25°C | Guidechem[3] |
Synthesis and Purification
Proposed Synthetic Workflow
A logical approach begins with a commercially available, protected piperazine to ensure regioselectivity. The use of a protecting group like tert-butyloxycarbonyl (Boc) is a standard and reliable strategy in organic synthesis to prevent undesired side reactions[4].
Caption: Proposed two-step synthesis and purification workflow for 2-Ethyl-1-methylpiperazine.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress and purity can be checked at each stage using Thin Layer Chromatography (TLC) and later confirmed by Gas Chromatography (GC).
Step 1: Synthesis of 1,3-Diethylpiperazine (Illustrative Intermediate Step)
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Rationale: Direct methylation of 2-ethylpiperazine would be unselective. A more controlled approach starts with a different precursor or protecting group strategy. For the purpose of illustrating a general piperazine alkylation, we describe a reductive amination.
-
Procedure:
-
To a stirred solution of 2-ethylpiperazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add acetaldehyde (1.1 eq).
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Stir the mixture for 30 minutes. The formation of the iminium intermediate is the critical step.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. This mild reducing agent is selective for imines over carbonyls, preventing side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Step 2: N-Methylation via Eschweiler-Clarke Reaction
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Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. It is often high-yielding and avoids the use of hazardous alkyl halides.
-
Procedure:
-
Combine the crude product from the previous step (1.0 eq), aqueous formaldehyde (37%, 2.5 eq), and formic acid (98%, 2.5 eq).
-
Heat the mixture to 90-100 °C and maintain for 4-6 hours. Vigorous gas (CO₂) evolution will be observed initially.
-
Monitor reaction completion by TLC or GC-MS.
-
Cool the mixture to room temperature and basify to pH > 11 with 4M NaOH.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Step 3: Purification
-
Rationale: The crude product will likely contain residual reagents and potentially some over-alkylated byproducts. Purification is essential to meet standards for research applications.
-
Procedure:
-
Distillation: For larger scales, fractional distillation under reduced pressure is an effective method for purifying volatile amines.
-
Flash Chromatography: For smaller scales or when impurities have similar boiling points, silica gel chromatography is preferred. A gradient of ethyl acetate in hexanes with 1-2% triethylamine (to prevent amine tailing on the acidic silica) is a suitable mobile phase.
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Spectral Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for 2-Ethyl-1-methylpiperazine are not publicly cataloged, its structure allows for a confident prediction of its spectral features[5][6].
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry. Key signals would include:
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A triplet corresponding to the -CH₃ of the ethyl group.
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A multiplet for the -CH₂- of the ethyl group, coupled to both the adjacent methyl and the methine proton.
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A singlet for the N-CH₃ group.
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A series of complex multiplets for the six piperazine ring protons and the methine proton at C2.
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A broad singlet for the N-H proton, which is exchangeable with D₂O.
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-
¹³C NMR: Seven distinct carbon signals are expected, corresponding to each carbon in the unique electronic environment of the molecule. The DEPT-135 experiment would be invaluable to distinguish between CH₃, CH₂, and CH signals.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups[7].
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~3300 cm⁻¹: A medium, somewhat broad peak corresponding to the N-H stretch of the secondary amine.
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2960-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the methyl and ethyl aliphatic groups.
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~1450 cm⁻¹: C-H bending vibrations.
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1150-1050 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (MS)
Electron Impact (EI) Mass Spectrometry would show a molecular ion peak (M⁺) at m/z = 128. The key fragmentation pattern would involve alpha-cleavage adjacent to the nitrogen atoms, a characteristic pathway for amines. A major fragment would be expected at m/z = 99, corresponding to the loss of the ethyl group (•C₂H₅).
Reactivity, Stability, and Handling
Chemical Reactivity
Based on analogous piperazine derivatives, 2-Ethyl-1-methylpiperazine is a basic compound that will react exothermically with acids to form salts[8][9]. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[9].
Stability and Storage
The compound is expected to be stable under standard ambient conditions. However, like many amines, it can be hygroscopic and may absorb atmospheric CO₂. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).
Safety and Handling
-
Hazards: Substituted piperazines are often classified as corrosive and can cause severe skin burns and eye damage[10]. Inhalation may cause respiratory tract irritation[11].
-
Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood. Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[8][9].
-
Handling: Use spark-proof tools and avoid sources of ignition, as the compound may be flammable[10]. Ensure adequate ventilation to prevent the buildup of vapors[9].
Analytical Methodologies
Quantitative analysis is critical for quality control and reaction monitoring. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for analyzing volatile amines like substituted piperazines[12][13][14].
Sources
- 1. 2-Ethyl-1-methylpiperazine | C7H16N2 | CID 21888891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lehigh.edu [lehigh.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. fishersci.ca [fishersci.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.fi [fishersci.fi]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. hakon-art.com [hakon-art.com]
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